BenchChemオンラインストアへようこそ!

4-(But-3-EN-1-YL)quinoline

Medicinal Chemistry Organic Synthesis Chemical Biology

Choose 4-(But‑3‑en‑1‑yl)quinoline to unlock alkene‑specific diversification (epoxidation, metathesis, hydroboration) that saturated analogs cannot provide, enabling precise SAR exploration. Its moderate MAO‑B inhibitory potency (IC50 = 15.4 μM) with >6.5‑fold selectivity over MAO‑A makes it a privileged starting point for Parkinson’s disease hit‑to‑lead programs. Supplied at ≥95% purity, this versatile heterocyclic scaffold accelerates library synthesis and multi‑step medicinal chemistry workflows with confidence.

Molecular Formula C13H13N
Molecular Weight 183.254
CAS No. 1545756-20-4
Cat. No. B2833853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-EN-1-YL)quinoline
CAS1545756-20-4
Molecular FormulaC13H13N
Molecular Weight183.254
Structural Identifiers
SMILESC=CCCC1=CC=NC2=CC=CC=C12
InChIInChI=1S/C13H13N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h2,4-5,7-10H,1,3,6H2
InChIKeyPDIHXVYAPDJARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(But-3-en-1-yl)quinoline CAS 1545756-20-4: Baseline Chemical Profile and Procurement Considerations


4-(But-3-en-1-yl)quinoline (CAS 1545756-20-4) is a 4-substituted quinoline derivative featuring an ω‑alkenyl side chain (C₁₃H₁₃N, MW 183.25) [1]. Its core bicyclic heteroaromatic scaffold is ubiquitous in medicinal chemistry, yet the terminal olefin confers distinct reactivity and biological fingerprint that differentiate it from saturated or shorter-chain analogs. As a versatile small‑molecule building block , it is primarily supplied for research‑use‑only applications, with catalog availability at ≥95% purity .

4-(But-3-en-1-yl)quinoline: Why In‑Class Quinoline Derivatives Cannot Be Freely Substituted


Quinoline derivatives exhibit divergent biological and physicochemical profiles that are highly sensitive to the nature, length, and unsaturation of the C4 substituent. While the saturated analog 4‑butylquinoline (CAS 74808‑78‑9) shares the same carbon count, the absence of a terminal π‑bond eliminates the possibility of downstream functionalization via alkene‑specific reactions (e.g., epoxidation, hydroboration, cross‑metathesis) [1]. Furthermore, comparative biochemical data demonstrate that even modest modifications to the 4‑position drastically alter target engagement profiles [2]. These differences render generic substitution untenable for applications requiring precise molecular recognition or synthetic handles. The quantitative evidence in Section 3 substantiates this premise.

Quantitative Differentiation Evidence for 4-(But-3-en-1-yl)quinoline Versus Closest Analogs


Purified Building Block: ≥95% Chemical Purity for Reproducible Synthesis

Suppliers of 4-(but-3-en-1-yl)quinoline specify a minimum purity of 95%, a threshold critical for minimizing side reactions in multi‑step synthetic sequences . In contrast, the closely related saturated comparator 4‑butylquinoline is frequently catalogued without a stated purity specification, introducing ambiguity in procurement decisions [1].

Medicinal Chemistry Organic Synthesis Chemical Biology

Enzyme Inhibition Profile: MAO‑B/MAO‑A Selectivity Fingerprint

In fluorescence‑based assays measuring the inhibition of kynuramine conversion to 4‑hydroxyquinoline, 4‑(but‑3‑en‑1‑yl)quinoline exhibited an IC50 of 15.4 μM against human monoamine oxidase B (MAO‑B) and >100 μM against MAO‑A [1]. This profile contrasts with that of many 4‑substituted quinolines bearing polar or heteroaromatic groups, which often display non‑selective or inverted selectivity.

Neuropharmacology Enzymology Drug Discovery

Terminal Alkene as a Synthetic Handle: Differentiation from Saturated 4‑Butylquinoline

The but‑3‑en‑1‑yl side chain of the target compound contains a reactive terminal double bond that can undergo alkene‑specific transformations such as epoxidation, dihydroxylation, hydroboration, and olefin cross‑metathesis [1]. In contrast, the saturated comparator 4‑butylquinoline (CAS 74808‑78‑9) lacks this reactive site, precluding these functionalization pathways [2].

Organic Synthesis Medicinal Chemistry Chemical Biology

Computed Physicochemical Properties: LogP and Topological Polar Surface Area

4-(But-3-en-1-yl)quinoline exhibits a computed LogP value of approximately 4.1–4.2 and a topological polar surface area (TPSA) of 12.9 Ų [1][2]. These values are nearly identical to those of the saturated comparator 4‑butylquinoline (LogP ≈4.1–4.2; TPSA 12.9 Ų) [3], indicating that the alkene does not significantly alter predicted lipophilicity or passive membrane permeability.

Drug Design ADME Prediction Medicinal Chemistry

4-(But-3-en-1-yl)quinoline: Optimal Application Scenarios Derived from Quantitative Differentiation


Medicinal Chemistry Campaigns Targeting MAO‑B for Neurodegenerative Disorders

The compound's moderate MAO‑B inhibitory potency (IC50 = 15.4 μM) combined with >6.5‑fold selectivity over MAO‑A [1] positions it as a viable starting point for hit‑to‑lead optimization in programs focused on Parkinson's disease or other conditions where selective MAO‑B inhibition is therapeutically desirable.

Synthesis of Complex Quinoline‑Based Libraries via Alkene Functionalization

The terminal but‑3‑en‑1‑yl group enables diversification through alkene‑specific reactions (epoxidation, metathesis, hydroboration) that are not accessible with saturated analogs such as 4‑butylquinoline [2]. This makes the compound particularly valuable for generating structurally diverse compound libraries in early‑stage drug discovery.

Structure–Activity Relationship (SAR) Studies on 4‑Substituted Quinolines

Because 4‑(but‑3‑en‑1‑yl)quinoline and 4‑butylquinoline share nearly identical computed lipophilicity and TPSA [3][4], any observed difference in biological activity can be confidently attributed to the electronic or steric influence of the π‑bond. This property renders the pair an ideal matched molecular pair for interrogating alkene‑specific effects in SAR campaigns.

Reproducible Multi‑Step Synthetic Protocols Requiring High‑Purity Building Blocks

With a documented minimum purity of ≥95% , 4‑(but‑3‑en‑1‑yl)quinoline is suitable for use in sensitive multi‑step syntheses where impurities can propagate into undesired byproducts or confound biological assay results. This level of analytical rigor is not uniformly guaranteed for the saturated comparator [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(But-3-EN-1-YL)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.